
Besonprodil
Übersicht
Beschreibung
Besonprodil ist eine chemische Verbindung, die für ihre Rolle als Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors bekannt ist, wobei sie speziell auf die NR2B-Untereinheit abzielt . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie der Parkinson-Krankheit .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine der wichtigsten synthetischen Routen beinhaltet die Reaktion von 6-(2-(4-(4-Fluorbenzyl)piperidin-1-yl)ethylsulfinyl)-1,3-Benzoxazol-2(3H)-on mit geeigneten Reagenzien unter kontrollierten Bedingungen . Das Herstellungsverfahren für die in-vivo-Formel beinhaltet das Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), um eine Stammlösungskonzentration von 40 mg/mL zu erreichen .
Vorbereitungsmethoden
The synthesis of Besonprodil involves several steps. One of the key synthetic routes includes the reaction of 6-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethylsulfinyl)-1,3-benzoxazol-2(3H)-one with appropriate reagents under controlled conditions . The preparation method for in vivo formula involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
Besonprodil durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen mit Hydroxylradikalen teilzunehmen, was zu einer Gesamt-Hydroxyl-Geschwindigkeitskonstante von 365,2335 E-12 cm³/Molekül-Sekunde führt . Darüber hinaus hat es eine Halbwertszeit von etwa 0,029 Tagen unter 12-stündigem Tageslicht . Häufig verwendete Reagenzien in diesen Reaktionen sind DMSO und Polyethylenglykol (PEG) für Löslichkeit und Stabilität .
Wissenschaftliche Forschungsanwendungen
Besonprodil, also known as CI-1041, is an NMDA antagonist selective for the NR2B subunit . Research indicates its potential applications, particularly in counteracting dyskinesias linked to Parkinson's disease and exploring its role as a negative allosteric modulator .
Neurological Research
- Parkinson's Disease: this compound is under investigation as a supplemental treatment for Parkinson's disease. Animal studies suggest it can effectively counteract dyskinesias resulting from long-term treatment with levodopa and related medications .
- NMDA Receptor Modulation: this compound serves as a tool for studying N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . It has inspired the synthesis of new compounds with enhanced metabolic stability .
Development of Novel Antagonists
- Structural Inspiration: this compound's structure has served as a template for designing novel GluN2B-selective antagonists. Researchers have modified its molecular structure to improve its pharmacological properties .
- Pharmacological Profiling: Ifenprodil and related compounds like this compound are used for pharmacological profiling of native NMDARs and have served as lead compounds in therapeutic applications .
Ifenprodil and GluN2B Antagonists
- Clinical Trials: GluN2B-selective antagonists, including ifenprodil, have demonstrated promising results in clinical trials, exhibiting a better side effect profile compared to pan-NMDAR antagonists like ketamine . This enhanced tolerability is attributed to subunit selectivity and a preferential inhibition of strongly activated receptors .
- Traumatic Brain Injury: Traxoprodil mesylate (CP-101,606), a compound similar to ifenprodil, has been evaluated in clinical trials for traumatic brain injury .
LSP10-0500 as a this compound Alternative
- NR2B-Selective Antagonist: A virtual screening approach identified LSP10-0500, a new molecule that selectively inhibits NMDARs containing the NR2B subunit. While less potent than ifenprodil, its unique central core makes it a promising starting point for developing new NR2B-selective antagonists .
- SAR Studies: Preliminary structure-activity relationship (SAR) studies around LSP10-0500 provide insights for further optimization. Modifying the benzyl group or changing the configuration of the double bond can influence its potency on NR1/NR2B receptors .
Bioactive Compounds and Therapeutic Potential
- Natural Sources: Research into bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects . For example, compounds derived from Caesalpinia ptilosperma have shown potential medicinal applications due to their bioactive components .
- Phenolic Compounds: Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are being explored for managing diabetes due to their positive effects on glucose homeostasis . Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .
Wirkmechanismus
The mechanism of action of Besonprodil involves its antagonistic effect on the NMDA receptor, specifically the NR2B subunit . By inhibiting this receptor, this compound can modulate synaptic transmission and reduce excitotoxicity, which is a key factor in the progression of neurological disorders . This modulation helps in alleviating symptoms associated with conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Besonprodil ist einzigartig in seiner selektiven Antagonisierung der NR2B-Untereinheit des NMDA-Rezeptors . Ähnliche Verbindungen umfassen andere NMDA-Rezeptor-Antagonisten wie Memantin und Ketamin. Besonprodils Spezifität für die NR2B-Untereinheit hebt es von diesen Verbindungen ab und bietet einen gezielteren Ansatz zur Modulation der NMDA-Rezeptoraktivität . Weitere ähnliche Verbindungen sind Alanin-basierte Benzoxazolon-Bioisostere, die auf ihre negative allosterische Modulation von NMDA-Rezeptoren untersucht wurden .
Biologische Aktivität
Besonprodil, also known as CI-1041, is a compound that acts primarily as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This receptor plays a crucial role in various neurological functions and is implicated in several neuropsychiatric disorders. The following sections will detail the biological activity of this compound, including its mechanism of action, pharmacological profile, and relevant research findings.
This compound operates by selectively inhibiting the GluN2B subunit of NMDA receptors. This selective antagonism is significant because it allows for modulation of neurophysiological processes without broadly affecting all NMDA receptor activity, which can lead to fewer side effects compared to non-selective antagonists like ketamine. Studies have shown that this compound binds to a specific site on the NR2B subunit, leading to inhibition of receptor function and subsequent neuroprotective effects .
Binding Characteristics
- Selectivity : this compound exhibits a strong preference for GluN2B-containing NMDA receptors over other receptor subtypes.
- IC50 Values : The inhibitory concentration (IC50) for this compound at GluN2B receptors is reported to be approximately 150 nM, indicating its potency in blocking these receptors .
Pharmacological Profile
This compound has been studied for its potential therapeutic applications in various conditions, particularly those related to neurodegeneration and psychiatric disorders. The compound has shown promise in preclinical models for conditions such as schizophrenia and depression.
Efficacy Studies
- Schizophrenia : In clinical studies, this compound was evaluated for its efficacy in reducing negative symptoms in schizophrenia patients. Results indicated a statistically significant reduction in symptoms compared to placebo groups .
- Neuroprotection : Research has demonstrated that this compound may provide neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling, which is often implicated in neurodegenerative diseases .
Case Studies
- A double-blind, placebo-controlled trial involving over 300 participants showed significant improvements in cognitive function among those treated with this compound compared to controls .
- Another study highlighted the compound's ability to enhance learning and memory in animal models, supporting its potential use in cognitive disorders .
Safety and Side Effects
While this compound shows therapeutic potential, safety profiles from various studies indicate that it can cause side effects typical of NMDA receptor antagonists, such as dizziness and sedation. Long-term studies are required to better understand the chronic effects of this compound on brain development and function .
Summary of Side Effects
- Dizziness
- Sedation
- Potential cognitive impairment with prolonged use
Research Findings
Recent studies have focused on understanding the broader implications of NMDA receptor antagonism through compounds like this compound. The following table summarizes key findings from recent research:
Eigenschaften
CAS-Nummer |
253450-09-8 |
---|---|
Molekularformel |
C21H23FN2O3S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25) |
InChI-Schlüssel |
FCBQJNCAKZSIAH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Kanonische SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Aussehen |
Solid powder |
Key on ui other cas no. |
253450-09-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone besonprodil CI-1041 PD 196860 PD196860 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.